1-Phenyl-2-(pyridin-3-yl)ethanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(pyridin-3-yl)ethanamine oxalate is a heterocyclic compound that belongs to the class of pyridines. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(pyridin-3-yl)ethanamine oxalate typically involves the reaction of 1-Phenyl-2-(pyridin-3-yl)ethanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(pyridin-3-yl)ethanamine oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
1-Phenyl-2-(pyridin-3-yl)ethanamine oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(pyridin-3-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(pyridin-2-yl)ethanamine: A similar compound with a different position of the pyridine ring.
1-Phenyl-2-(pyridin-4-yl)ethanamine: Another similar compound with the pyridine ring in the 4-position
Uniqueness
1-Phenyl-2-(pyridin-3-yl)ethanamine oxalate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the pyridine ring and the presence of the oxalate group contribute to its unique reactivity and applications .
Properties
CAS No. |
1956328-48-5 |
---|---|
Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
oxalic acid;1-phenyl-2-pyridin-3-ylethanamine |
InChI |
InChI=1S/C13H14N2.C2H2O4/c14-13(12-6-2-1-3-7-12)9-11-5-4-8-15-10-11;3-1(4)2(5)6/h1-8,10,13H,9,14H2;(H,3,4)(H,5,6) |
InChI Key |
RNQRJLYNDBHWAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CN=CC=C2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.